molecular formula C9H11BrN2O B3106462 [2-(4-Bromophenyl)ethyl]urea CAS No. 158893-30-2

[2-(4-Bromophenyl)ethyl]urea

Cat. No.: B3106462
CAS No.: 158893-30-2
M. Wt: 243.1 g/mol
InChI Key: GGWVITFHXANSNX-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)ethyl]urea: is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenyl)ethyl]urea typically involves the reaction of 4-bromophenylacetonitrile with an appropriate amine under controlled conditions. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity and scalability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: [2-(4-Bromophenyl)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Bromophenyl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)ethyl]urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

    [2-(4-Chlorophenyl)ethyl]urea: Similar structure but with a chlorine atom instead of bromine.

    [2-(4-Fluorophenyl)ethyl]urea: Contains a fluorine atom in place of bromine.

    [2-(4-Methylphenyl)ethyl]urea: Features a methyl group instead of bromine.

Uniqueness: [2-(4-Bromophenyl)ethyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVITFHXANSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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